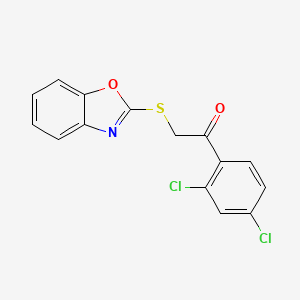

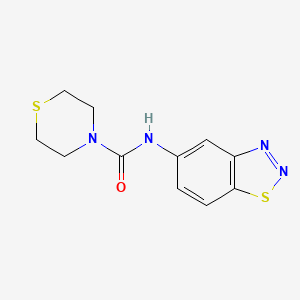

![molecular formula C19H19N3OS B5774608 N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is a potent neurotoxin that selectively damages the dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The purpose of

Mécanisme D'action

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and mitochondrial dysfunction. The resulting oxidative stress and energy depletion lead to the selective death of dopaminergic neurons in the substantia nigra.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide include the selective death of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms, such as tremors, rigidity, and bradykinesia. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide also induces oxidative stress and mitochondrial dysfunction, which have been implicated in the pathogenesis of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be used to develop animal models of Parkinson's disease, which have been instrumental in the development of new treatments for the disease. The limitations of using N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide in lab experiments include its neurotoxicity, which can lead to the development of Parkinsonian symptoms in researchers who are exposed to the compound. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide also has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.

Orientations Futures

For N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide research include the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can also be used to study the role of environmental toxins in the development of Parkinson's disease, as well as the interaction between genetic and environmental factors in the pathogenesis of the disease. Finally, N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be used to develop new animal models of Parkinson's disease that more accurately reflect the human disease.

Méthodes De Synthèse

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be synthesized through several methods, including the condensation of 2-propyl-4-quinolinecarboxylic acid hydrazide with 3-methyl-2-thiophene carboxaldehyde, or the reaction of 2-propyl-4-quinolinecarboxylic acid with thioacetamide and methyl iodide. The purity and yield of N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide can be improved through various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has been widely used in scientific research to study the mechanisms of Parkinson's disease, as it selectively damages the dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has been used to develop animal models of Parkinson's disease, which have been instrumental in the development of new treatments for the disease. N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide has also been used to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.

Propriétés

IUPAC Name |

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-propylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-3-6-14-11-16(15-7-4-5-8-17(15)21-14)19(23)22-20-12-18-13(2)9-10-24-18/h4-5,7-12H,3,6H2,1-2H3,(H,22,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCFRBLEHWKNH-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline](/img/structure/B5774578.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5774602.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)

![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5774616.png)